4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride
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Overview
Description
4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound that contains a pyridine ring attached to a tetrahydropyran ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanotetrahydropyran and sodium hydroxide (or potassium hydroxide) solution.
Formation of 4-Formamidotetrahydropyran: The 4-cyanotetrahydropyran is reacted with sodium hydroxide to form 4-formamidotetrahydropyran.
Addition of Sodium Hypochlorite: Sodium hypochlorite (or sodium bromate) solution is slowly added to the reaction mixture.
Heating and Reflux: The mixture is heated to reflux, leading to decarboxylation and formation of the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been identified as an inhibitor of ALK5 autophosphorylation, which is involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Contains a tetrahydropyran ring with an amine group.
Tetrahydro-2H-pyran-4-amine: Similar structure but lacks the pyridine ring.
Pyridine Derivatives: Compounds with a pyridine ring but different substituents.
Uniqueness
4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to the combination of the pyridine and tetrahydropyran rings, which imparts specific chemical and biological properties. This uniqueness makes it valuable in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C10H15ClN2O |
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Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-pyridin-3-yloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(3-6-13-7-4-10)9-2-1-5-12-8-9;/h1-2,5,8H,3-4,6-7,11H2;1H |
InChI Key |
HNRDZOZFWCHKCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CN=CC=C2)N.Cl |
Origin of Product |
United States |
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